Glycine sodium salt hydrate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Glycine sodium salt hydrate can be synthesized through the neutralization of glycine with sodium hydroxide. The reaction involves dissolving glycine in water and adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods: Industrial production of this compound typically involves large-scale neutralization processes. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then crystallized and dried to obtain the final compound .

化学反応の分析

Types of Reactions: Glycine sodium salt hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glyoxylic acid.

Reduction: It can be reduced to form aminoethanol.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.

Major Products Formed:

Oxidation: Glyoxylic acid.

Reduction: Aminoethanol.

Substitution: Halogenated glycine derivatives.

科学的研究の応用

Biochemical Applications

Buffer Solutions

Glycine sodium salt hydrate is commonly used in buffer solutions for biochemical assays. It helps maintain pH stability during reactions, which is crucial for enzyme activity and protein stability. For instance, it is utilized in electrophoresis buffers for protein separation .

Cell Culture and Transfection

In cell biology, this compound is employed in cell culture media to support cellular growth and transfection processes. It enhances the efficiency of gene delivery systems by providing a conducive environment for cellular uptake of nucleic acids .

Analytical Chemistry

Chromatography

this compound serves as a component in preparative chromatography techniques. Its ability to act as a stabilizing agent allows for improved resolution of biomolecules during separation processes .

Protein Analysis

It is widely used in protein analysis techniques such as Western blotting and protein purification. The compound aids in the homogenization of muscle tissues for protein extraction, ensuring that proteins remain soluble and functional during analysis .

Materials Science

Crystal Habit Modification

Recent studies have explored the use of this compound in modifying the crystallization habits of salts. By incorporating glycine during the crystallization process of sodium chloride (NaCl), researchers have produced rhombic dodecahedron crystals with enhanced flow properties, making them more suitable for industrial applications . This modification can improve the handling characteristics of table salt and other crystalline products.

Health and Nutrition

Nutritional Supplementation

this compound has been investigated for its potential health benefits, including its role as a flavoring agent and micronutrient in food products. Studies indicate that it may enhance the nutritional profile of common salt by serving as a source of glycine, an important amino acid involved in various metabolic processes .

Case Study 1: Protein Purification

In an experiment conducted to purify specific proteins from muscle tissue, researchers utilized this compound as part of their extraction buffer. The results showed improved yields and purity levels compared to buffers lacking this compound, highlighting its effectiveness in protein solubilization .

Case Study 2: Crystallization Process Optimization

A study focused on optimizing the crystallization process for table salt using this compound demonstrated that incorporating this compound significantly altered crystal morphology. The resulting crystals exhibited better flow characteristics and reduced clumping, which are advantageous for industrial processing .

作用機序

Glycine sodium salt hydrate exerts its effects primarily through its role as an inhibitory neurotransmitter. When glycine receptors are activated, chloride ions enter the neuron via ionotropic receptors, causing an inhibitory postsynaptic potential. This hyperpolarizes the membrane potential, counteracting excitatory stimuli . Additionally, glycine modulates intracellular calcium levels and cytokine production, contributing to its various physiological effects .

類似化合物との比較

Glycine: The parent compound, which is a simple amino acid.

Glycine hydrochloride: A derivative where glycine is combined with hydrochloric acid.

Glycine methyl ester: A methylated derivative of glycine.

Comparison:

Glycine sodium salt hydrate vs. Glycine: this compound is more soluble in water and has enhanced buffering capacity compared to glycine.

This compound vs. Glycine hydrochloride: this compound is less acidic and more suitable for applications requiring neutral pH.

This compound vs. Glycine methyl ester: this compound is more stable and less reactive compared to glycine methyl ester.

This compound stands out due to its unique combination of solubility, buffering capacity, and stability, making it a versatile compound in various scientific and industrial applications.

生物活性

Glycine sodium salt hydrate, also known as sodium glycinate, is a sodium salt of glycine, an amino acid that plays a crucial role in various biological processes. Its chemical formula is with a molecular weight of 115.06 g/mol. This compound exhibits significant biological activity, influencing metabolic processes, acting as a neurotransmitter, and serving various industrial applications. This article explores its biological activity through detailed research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 115.06 g/mol |

| Melting Point | 197.0°C to 201.0°C |

| pH | 11.1 to 12.0 (10% aq. soln.) |

| Solubility in Water | >500 g/L (20°C) |

- Neurotransmitter Function : Glycine acts as an inhibitory neurotransmitter in the central nervous system (CNS). It binds to glycine receptors, facilitating chloride ion influx, which hyperpolarizes neurons and reduces excitability.

- Metabolic Role : Glycine is involved in the synthesis of proteins and plays a role in the production of creatine, which is vital for energy metabolism in muscle tissues.

- Hormonal Influence : Research indicates that glycine sodium salt can influence the secretion of anabolic hormones, which are essential for muscle growth and recovery during exercise .

Case Study: Glycine Sodium Salt in Exercise Physiology

A study conducted on athletes demonstrated that supplementation with this compound improved mental performance under stress and enhanced recovery post-exercise by reducing muscle soreness and inflammation . The participants who consumed this compound showed a significant decrease in markers of exercise-induced muscle damage compared to the control group.

Solubility and Bioavailability

A recent investigation into the solubility of glycine salts revealed that glycine sodium salt exhibits high solubility across a wide pH range, which is crucial for its bioavailability in biological systems . The study highlighted that the solubility product varies significantly with changes in pH, indicating complex interactions that can affect its absorption and efficacy.

Applications in Medicine and Industry

- Pharmaceutical Excipients : Glycine sodium salt is often used as an excipient in solid dosage forms due to its biocompatibility and ability to enhance drug solubility .

- Nutritional Supplements : It is included in various nutritional supplements aimed at improving exercise performance and recovery.

- Biodegradable Plastics : The compound is also explored for its potential use in developing biodegradable plastics, contributing to sustainable materials science .

特性

IUPAC Name |

sodium;2-aminoacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.Na.H2O/c3-1-2(4)5;;/h1,3H2,(H,4,5);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJQGPVMMRXSQW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

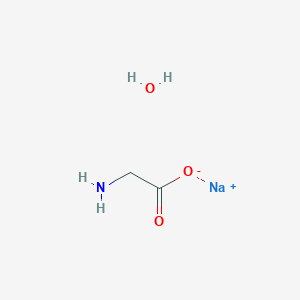

C(C(=O)[O-])N.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635459 | |

| Record name | Sodium aminoacetate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207300-76-3 | |

| Record name | Sodium aminoacetate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。